N1-(Imidazo[1,2-a]pyrazin-8-yl)ethane-1,2-diamine N1-(Imidazo[1,2-a]pyrazin-8-yl)ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.: 956722-44-4
VCID: VC11680072
InChI: InChI=1S/C8H11N5/c9-1-2-10-7-8-12-4-6-13(8)5-3-11-7/h3-6H,1-2,9H2,(H,10,11)
SMILES: C1=CN2C=CN=C2C(=N1)NCCN
Molecular Formula: C8H11N5
Molecular Weight: 177.21 g/mol

N1-(Imidazo[1,2-a]pyrazin-8-yl)ethane-1,2-diamine

CAS No.: 956722-44-4

Cat. No.: VC11680072

Molecular Formula: C8H11N5

Molecular Weight: 177.21 g/mol

* For research use only. Not for human or veterinary use.

N1-(Imidazo[1,2-a]pyrazin-8-yl)ethane-1,2-diamine - 956722-44-4

Specification

CAS No. 956722-44-4
Molecular Formula C8H11N5
Molecular Weight 177.21 g/mol
IUPAC Name N'-imidazo[1,2-a]pyrazin-8-ylethane-1,2-diamine
Standard InChI InChI=1S/C8H11N5/c9-1-2-10-7-8-12-4-6-13(8)5-3-11-7/h3-6H,1-2,9H2,(H,10,11)
Standard InChI Key WFVQIVSNTFJRQC-UHFFFAOYSA-N
SMILES C1=CN2C=CN=C2C(=N1)NCCN
Canonical SMILES C1=CN2C=CN=C2C(=N1)NCCN

Introduction

N1-(Imidazo[1,2-a]pyrazin-8-yl)ethane-1,2-diamine is a heterocyclic compound that incorporates the imidazo[1,2-a]pyrazine scaffold. This structure is part of a broader class of nitrogen-containing bicyclic frameworks known for their significant biological and pharmacological activities. The compound's unique architecture makes it a promising candidate for various applications in medicinal chemistry, particularly in drug discovery.

Structural Characteristics

The compound consists of:

  • Imidazo[1,2-a]pyrazine Core: A fused bicyclic system containing nitrogen atoms in its ring structure.

  • Ethane-1,2-diamine Substitution: A functional group that enhances its reactivity and potential for forming hydrogen bonds with biological targets.

This combination of features allows the compound to act as a versatile pharmacophore capable of interacting with diverse biological systems.

Biological Significance of Imidazo[1,2-a]pyrazine Derivatives

Imidazo[1,2-a]pyrazine derivatives have been extensively studied for their wide range of biological activities:

  • Antibacterial: Effective against both Gram-positive and Gram-negative bacteria.

  • Antiviral: Potential inhibitors of viral enzymes and replication processes.

  • Anticancer: Demonstrates cytotoxic effects through mechanisms like apoptosis induction and enzyme inhibition.

  • Anti-inflammatory: Reduces inflammation by modulating immune responses .

Synthesis

The synthesis of N1-(Imidazo[1,2-a]pyrazin-8-yl)ethane-1,2-diamine typically involves:

  • Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved through cyclization reactions involving pyrazines and imidazole derivatives.

  • Introduction of Ethane-1,2-diamine: Functionalization using nucleophilic substitution or amination reactions.

These methods are often optimized to ensure high yields and purity while minimizing side reactions.

Pharmacological Applications

The compound's pharmacological potential stems from its ability to bind to biological targets with high specificity. Its applications include:

  • Drug Development: Serves as a scaffold for designing novel therapeutics targeting enzymes, receptors, and DNA.

  • Structure-Activity Relationship (SAR) Studies: Modifications to the core structure can enhance potency and selectivity .

Quantum Chemical Insights

Quantum chemical studies provide valuable insights into the electronic properties and reactivity of N1-(Imidazo[1,2-a]pyrazin-8-yl)ethane-1,2-diamine:

  • Molecular Orbitals: Analysis of frontier molecular orbitals (HOMO-LUMO) reveals its potential sites for interaction with biological molecules.

  • Electrostatic Potential Maps: Highlight regions of electron density that can participate in hydrogen bonding or ionic interactions .

Comparative Data Table

PropertyDescription/Value
Molecular FormulaC8H11N5
Molecular Weight~177 g/mol
Key Functional GroupsImidazo[1,2-a]pyrazine core; Ethane-1,2-diamine
Biological ActivitiesAntibacterial, antiviral, anticancer
Synthetic ChallengesControl over regioselectivity during functionalization

Future Research Directions

Further studies on N1-(Imidazo[1,2-a]pyrazin-8-yl)ethane-1,2-diamine should focus on:

  • SAR Exploration: Systematic modifications to optimize activity against specific targets.

  • In Vivo Studies: Assessing pharmacokinetics and toxicity profiles.

  • Molecular Docking: Investigating binding affinities with enzymes or receptors using computational tools .

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